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Compound Name:
5-Chloro-3H-[1,2,3]triazolo[4,5-

b]pyridine

Cat. No.: B1320789 Get Quote

For Researchers, Scientists, and Drug Development Professionals

The triazolopyridine scaffold is a privileged structure in medicinal chemistry, demonstrating a

wide range of biological activities. The introduction of halogen atoms to this core has proven to

be a powerful strategy for modulating potency, selectivity, and pharmacokinetic properties of

these compounds as kinase inhibitors. This guide provides a comparative analysis of the

structure-activity relationship (SAR) of halogenated triazolopyridines, focusing on their

inhibitory effects on key oncological and inflammatory kinase targets: Casein Kinase 2 (CK2),

p38 Mitogen-Activated Protein (MAP) Kinase, and Janus Kinase 1 (JAK1).

Comparative Analysis of Kinase Inhibition
The inhibitory potency of halogenated triazolopyridines is significantly influenced by the nature,

position, and number of halogen substituents. The following tables summarize the in vitro

activity of representative compounds against their respective kinase targets.

Table 1: SAR of Halogenated 1H-Triazolo[4,5-b]pyridines
as CK2α Inhibitors
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Compound ID
Halogen
Substitution

IC50 (µM) for CK2α Reference

4a 5,6-dichloro 2.56 [1]

5a 5,6,7-trichloro 3.26 [1]

10a 5-bromo-6-chloro 3.82 [1]

As analogues of 4,5,6,7-tetrabromo-1H-benzotriazole (TBBt), a known CK2 inhibitor, these di-

and trihalogenated 1H-triazolo[4,5-b]pyridines demonstrate that specific halogenation patterns

on the pyridine ring are crucial for potent CK2α inhibition.[1]

Table 2: Representative SAR of Halogenated
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Compound
Class

General
Structure
Feature

p38α IC50
Range (nM)

Key SAR
Observations

Reference

C6 Sulfur-linked

Triazolopyridine

core with a sulfur

linkage at C6

Variable

Modifications to

the C6 linker

were explored to

improve

metabolic

stability.

[2]

Oxazole-

containing

Triazolopyridine-

oxazole scaffold
Potent inhibition

The oxazole

moiety plays a

key role in

binding to the

kinase.

General Aryl group at C4 15-100

Fluorine

substitutions on

the C4 aryl group

generally

enhance

potency. For

example, a 2,4-

difluorophenyl

group is often

more potent than

a 4-fluorophenyl

group.

[3]

The development of triazolopyridine-based p38 inhibitors has been extensive, with a focus on

optimizing the substituents on the core and associated linkers to achieve high potency and

desirable pharmacokinetic profiles.[2][3]

Table 3: SAR of Triazolopyridines as JAK1 Inhibitors
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Compound
Key Structural
Features

JAK1 IC50
(nM)

Selectivity
Profile

Reference

Filgotinib

(GLPG0634)

Triazolopyridine

core
10

Selective for

JAK1 over JAK2,

JAK3, and TYK2.

[4][5]

Compound 3

(Hit)

Initial

triazolopyridine

hit

-
Starting point for

optimization.
[4]

Compound 19

(Dual Inhibitor)

Phenyl on 5-

position,

hydroxamic acid

group

146 (JAK1)

Dual

JAK1/HDAC6

inhibitor.

[6][7]

The triazolopyridine scaffold was identified as a potent inhibitor of JAK1, leading to the

development of the clinical candidate filgotinib.[4][5] Structure-activity relationship studies

revealed that specific substitutions are crucial for achieving selectivity for JAK1 over other JAK

family members.[5]

Signaling Pathways and Mechanism of Action
Halogenated triazolopyridines exert their biological effects by inhibiting specific kinases

involved in critical cellular signaling pathways. Understanding these pathways is essential for

rational drug design and for predicting the potential therapeutic effects and side effects of these

inhibitors.

CK2 Signaling Pathway
Casein Kinase 2 (CK2) is a serine/threonine kinase that is constitutively active and plays a

crucial role in cell growth, proliferation, and survival.[8] Its dysregulation is implicated in various

cancers.[9][10] CK2 influences multiple oncogenic signaling pathways, including PI3K/Akt, NF-

κB, and JAK/STAT.[10][11]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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